molecular formula C10H9N7O3 B14500133 2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide

2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide

Cat. No.: B14500133
M. Wt: 275.22 g/mol
InChI Key: FENAKQHLFKMUAL-UHFFFAOYSA-N
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Description

2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide is a complex organic compound that features a cyano group, a hydrazinylidenemethyl group, and a nitrophenyl diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of hydrazine with an aldehyde or ketone to form a hydrazone intermediate.

    Diazotization: The hydrazone intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a cyanoacetamide derivative in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the nitrophenyl diazenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or nitro derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted cyanoacetamides or diazenyl derivatives.

Scientific Research Applications

2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those with anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of advanced materials such as organic semiconductors and dyes.

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact mechanism can vary depending on the specific application and the biological target.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(4-nitrophenyl)acetamide
  • 2-cyano-N-(2-morpholinoethyl)acetamide
  • 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Uniqueness

2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the cyano and diazenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H9N7O3

Molecular Weight

275.22 g/mol

IUPAC Name

2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide

InChI

InChI=1S/C10H9N7O3/c11-5-9(10(18)13-6-14-12)16-15-7-1-3-8(4-2-7)17(19)20/h1-4,6,9H,12H2,(H,13,14,18)

InChI Key

FENAKQHLFKMUAL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1N=NC(C#N)C(=O)N/C=N/N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N=NC(C#N)C(=O)NC=NN)[N+](=O)[O-]

Origin of Product

United States

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